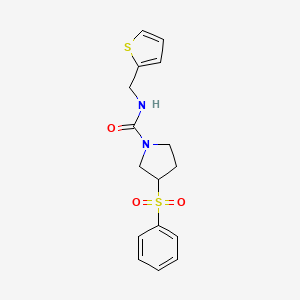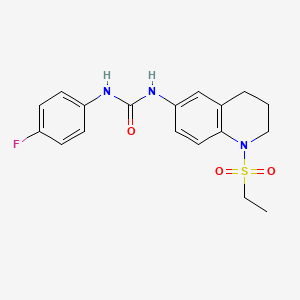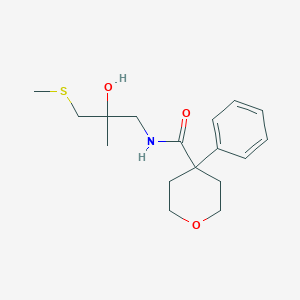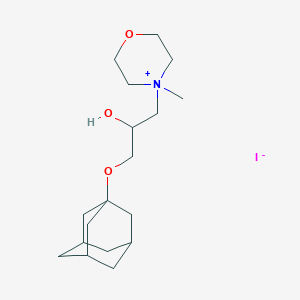![molecular formula C13H12F3N3O3S B2878266 5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-22-2](/img/structure/B2878266.png)
5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . Attached to this core is a phenyl ring with a trifluoromethoxy group (-OCF3), which is known for its electron-withdrawing properties . The phenyl ring is further connected to the pyrazolo[1,5-a]pyrazine core via a sulfonyl group (-SO2-), which is a strong polar group often involved in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups, each contributing to the overall properties of the molecule . The trifluoromethoxy group is a strong electron-withdrawing group, which would increase the acidity of any protons on the molecule and could also influence its reactivity . The sulfonyl group is a polar group that could participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the trifluoromethoxy group could increase its lipophilicity, influencing its solubility in different solvents . The sulfonyl group could participate in hydrogen bonding, influencing its melting point, boiling point, and solubility in polar solvents .Aplicaciones Científicas De Investigación
Electrochromic Devices
4-(Trifluoromethoxy)phenyl: moieties have been utilized in the development of polymers for electrochromic devices (ECDs). These devices change color when a voltage is applied, which is useful for applications like auto-dimming mirrors and smart windows . The trifluoromethoxy group can influence the electronic properties of polymers, affecting their color change and efficiency.
Pharmaceutical Drugs
The trifluoromethoxy group is a valuable moiety in pharmaceutical chemistry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds. It’s a relatively underexplored area, with trifluoromethoxy-containing drugs representing a small percentage of fluorine-containing pharmaceuticals . Research into this area could lead to the development of new drugs with improved efficacy.
Agrochemicals
Similar to pharmaceuticals, the trifluoromethoxy group can improve the properties of agrochemicals. Its incorporation into pesticides and herbicides can lead to products with better selectivity, lower toxicity, and longer-lasting effects . This can contribute to more sustainable agricultural practices.
Organic Synthesis
The trifluoromethoxy group is challenging to introduce into organic molecules, and advancements in trifluoromethoxylation reagents are crucial for the synthesis of complex fluorinated molecules . These methodologies can be applied to create novel compounds for various research and industrial applications.
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)22-11-1-3-12(4-2-11)23(20,21)18-7-8-19-10(9-18)5-6-17-19/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIMFWHGQVMVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)



![(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878196.png)

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)




![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)